N-(4-acetylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
CAS No.: 946373-56-4
Cat. No.: VC11940372
Molecular Formula: C21H22N4O5
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946373-56-4 |
|---|---|
| Molecular Formula | C21H22N4O5 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H22N4O5/c1-5-30-18-12(2)10-22-19-17(18)20(28)25(21(29)24(19)4)11-16(27)23-15-8-6-14(7-9-15)13(3)26/h6-10H,5,11H2,1-4H3,(H,23,27) |
| Standard InChI Key | WIRIALUWRSPGCD-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C |
| Canonical SMILES | CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[2,3-d]pyrimidine scaffold, a bicyclic system comprising pyridine and pyrimidine rings fused at the 2,3- and 4,5-positions, respectively. Key substituents include:
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5-Ethoxy group: An ethoxy moiety at position 5 of the pyrimidine ring.
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1,6-Dimethyl groups: Methyl substitutions at positions 1 and 6 of the fused system.
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2,4-Dioxo groups: Ketone functionalities at positions 2 and 4.
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N-(4-Acetylphenyl)acetamide: A phenyl ring with an acetyl group at the para position, linked via an acetamide bridge to the pyridopyrimidine core .
Physicochemical Characteristics
Data from experimental analyses reveal the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₅ |
| Molecular Weight | 410.43 g/mol |
| logP | 2.14 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.997 Ų |
| SMILES Notation | CCOc1c(C)cnc2c1C(N(CC(Nc1ccc(cc1)C(C)=O)=O)C(N2C)=O)=O |
The compound’s moderate logP value (2.14) indicates balanced lipophilicity, suggesting reasonable membrane permeability. Its high polar surface area (86 Ų) may limit blood-brain barrier penetration, aligning with structural analogs used in peripheral therapeutic applications .
Synthesis and Structural Optimization
Structural Analogs
Chemenu’s catalog lists derivatives with variations in substituents, such as:
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CM641663: Incorporates a 1,4-benzodioxin moiety instead of acetylphenyl.
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CM641918: Features a 4-ethoxyphenyl group and additional ethyl substitutions .
These analogs highlight the scaffold’s versatility for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Lead Compound Optimization
The acetylphenyl-acetamide side chain improves solubility compared to purely hydrophobic analogs. Modifications at the 5-ethoxy position could further tune pharmacokinetic profiles. For instance, replacing ethoxy with methoxy may alter hepatic clearance rates .
Preclinical Development Challenges
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Metabolic Stability: The compound’s ester and amide bonds may render it susceptible to hydrolysis, necessitating prodrug strategies.
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Toxicity Profiling: Methyl groups at positions 1 and 6 could pose hepatotoxic risks, requiring in vitro cytotoxicity assays .
Future Research Directions
Target Identification
High-throughput screening against neurological and inflammatory targets (e.g., NMDA receptors, TNF-α) is warranted. Computational predictions using QSAR models could prioritize experimental assays.
Formulation Strategies
Given its low aqueous solubility (logSw = -2.62), nanoemulsion or lipid-based delivery systems may enhance bioavailability .
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